molecular formula C17H22N2O2 B4535664 N-(4-sec-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(4-sec-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4535664
M. Wt: 286.37 g/mol
InChI Key: YKDDPESEEZOROS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to N-(4-sec-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, often involves strategies such as cycloaddition reactions, nucleophilic substitutions, and the functionalization of existing isoxazole rings. A common approach includes the cycloaddition of nitrile oxides to alkenes or alkynes, producing isoxazole rings which are subsequently modified through various reactions to introduce specific functional groups (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

Isoxazole derivatives display a wide range of molecular geometries based on their substitution patterns. The core isoxazole ring often adopts a planar structure, with substituents influencing the overall molecular conformation through steric interactions. Studies involving X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy provide detailed insights into the molecular structures of these compounds (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

Isoxazole compounds participate in various chemical reactions, including electrophilic additions, nucleophilic substitutions, and cycloadditions. Their chemical properties are significantly influenced by the presence of the isoxazole ring, which can act as a nucleophile or electrophile depending on the reaction conditions and the nature of the substituents. The functional groups attached to the isoxazole ring, such as carboxamide, play crucial roles in determining the reactivity and stability of these molecules (Yu et al., 2009).

Physical Properties Analysis

The physical properties of N-(4-sec-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. Isoxazole derivatives typically exhibit moderate solubility in organic solvents, and their melting and boiling points vary depending on the nature and position of substituents on the isoxazole ring. These properties are essential for predicting the compound's behavior in different environments and for its formulation in pharmaceutical applications (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives are characterized by their acid-base behavior, reactivity towards various reagents, and the stability of the isoxazole ring. The electron-donating or withdrawing nature of substituents attached to the isoxazole ring significantly influences these properties. For example, the presence of electron-withdrawing groups such as carboxamide can enhance the acidity of protons adjacent to the isoxazole ring, affecting the compound's reactivity and interactions with biological targets (Gholivand et al., 2009).

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-11(3)13-7-9-14(10-8-13)18-17(20)16-12(4)21-19-15(16)6-2/h7-11H,5-6H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDDPESEEZOROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butan-2-yl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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